molecular formula C17H20Cl2N4O2 B13759300 4(3H)-Quinazolinone, 3-(((((4-methoxyphenyl)amino)methyl)amino)methyl)-, dihydrochloride CAS No. 75159-31-8

4(3H)-Quinazolinone, 3-(((((4-methoxyphenyl)amino)methyl)amino)methyl)-, dihydrochloride

Cat. No.: B13759300
CAS No.: 75159-31-8
M. Wt: 383.3 g/mol
InChI Key: AARWUODNYYQENI-UHFFFAOYSA-N
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Description

4(3H)-Quinazolinone, 3-(((((4-methoxyphenyl)amino)methyl)amino)methyl)-, dihydrochloride is a complex organic compound with significant applications in various scientific fields This compound is characterized by its quinazolinone core structure, which is a bicyclic compound containing a benzene ring fused to a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4(3H)-Quinazolinone, 3-(((((4-methoxyphenyl)amino)methyl)amino)methyl)-, dihydrochloride typically involves multiple steps, including the formation of the quinazolinone core and subsequent functionalization. One common method involves the reduction of Schiff bases, which are formed by the condensation of an amine with an aldehyde or ketone. Sodium borohydride (NaBH4) is often used as a reducing agent due to its selectivity and ability to reduce various functional groups without affecting reducible substituents such as nitro and chloride groups .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. Catalysts such as lithium aluminum hydride (LiAlH4) or tin may be used to enhance the reduction process. The reaction conditions, including temperature, pressure, and solvent choice, are carefully controlled to ensure the desired product is obtained efficiently .

Chemical Reactions Analysis

Types of Reactions

4(3H)-Quinazolinone, 3-(((((4-methoxyphenyl)amino)methyl)amino)methyl)-, dihydrochloride can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinazolinone derivatives with different functional groups.

    Reduction: Reduction reactions can further modify the functional groups attached to the quinazolinone core.

    Substitution: Nucleophilic substitution reactions can introduce new substituents onto the quinazolinone ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4). Reaction conditions such as temperature, solvent, and pH are optimized based on the desired reaction and product .

Major Products Formed

The major products formed from these reactions include various quinazolinone derivatives with different functional groups, which can be further utilized in scientific research and industrial applications .

Scientific Research Applications

4(3H)-Quinazolinone, 3-(((((4-methoxyphenyl)amino)methyl)amino)methyl)-, dihydrochloride has several scientific research applications, including:

    Chemistry: Used as a starting material for the synthesis of other complex organic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.

    Industry: Utilized in the production of dyes, agrochemicals, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4(3H)-Quinazolinone, 3-(((((4-methoxyphenyl)amino)methyl)amino)methyl)-, dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the functional groups present on the quinazolinone core .

Comparison with Similar Compounds

Similar Compounds

  • 2-[(4-chlorophenyl)aminomethyl]-6-methoxyphenol
  • 2-[(4-methoxyanilino)methyl]phenol
  • 2-(anilinomethyl)phenol

Uniqueness

4(3H)-Quinazolinone, 3-(((((4-methoxyphenyl)amino)methyl)amino)methyl)-, dihydrochloride is unique due to its specific functional groups and the presence of the dihydrochloride salt form. These features enhance its solubility, stability, and potential biological activities compared to similar compounds .

Properties

CAS No.

75159-31-8

Molecular Formula

C17H20Cl2N4O2

Molecular Weight

383.3 g/mol

IUPAC Name

3-[[(4-methoxyanilino)methylamino]methyl]quinazolin-4-one;dihydrochloride

InChI

InChI=1S/C17H18N4O2.2ClH/c1-23-14-8-6-13(7-9-14)19-10-18-11-21-12-20-16-5-3-2-4-15(16)17(21)22;;/h2-9,12,18-19H,10-11H2,1H3;2*1H

InChI Key

AARWUODNYYQENI-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)NCNCN2C=NC3=CC=CC=C3C2=O.Cl.Cl

Origin of Product

United States

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